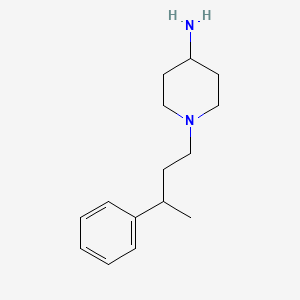
1-(3-Phenylbutyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylbutyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylbutyl)piperidin-4-amine typically involves the reaction of piperidine with 3-phenylbutylamine under specific conditions. One common method is the reductive amination of 3-phenylbutyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the reaction . Additionally, the reaction conditions are optimized to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylbutyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3-Phenylbutyl)piperidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Phenylbutyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with potential anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial and anticancer effects.
Uniqueness: 1-(3-Phenylbutyl)piperidin-4-amine is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry .
Biological Activity
1-(3-Phenylbutyl)piperidin-4-amine, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in neuroprotection and receptor modulation. This article reviews the existing literature on its biological effects, synthesis, and potential clinical applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-phenylbutyl group, which is significant for its interaction with various biological targets. The chemical structure can be represented as follows:
Neuroprotective Effects
This compound has been studied for its role as a sigma-1 receptor ligand. Research indicates that it provides ischemic neuroprotection in animal models. In a study involving rats subjected to middle cerebral artery occlusion (MCAO), the compound significantly reduced infarction volume compared to control groups, suggesting its potential in protecting against ischemic brain injury .
Table 1: Summary of Neuroprotective Effects
| Treatment Group | Infarction Volume (%) | Dopamine Levels (µM) |
|---|---|---|
| Saline-Saline | 59.3 ± 7.3 | Similar across groups |
| PPBP-PPBP | 27.3 ± 9.1 | Similar across groups |
| Saline-PPBP | 27.8 ± 12.7 | Similar across groups |
Receptor Interaction
The compound acts as a potent ligand for the sigma-1 receptor , which is implicated in various neuroprotective mechanisms. Its interaction with this receptor may modulate dopaminergic neurotransmission without altering dopamine accumulation significantly during ischemic events . This suggests that it could be beneficial in conditions where dopamine dysregulation is a concern.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:
- Sigma Receptor Modulation : A study highlighted that sigma receptor ligands can influence ischemic neuronal injury propagation through catecholamine modulation .
- In Vitro Studies : In vitro assays have shown that derivatives of piperidine compounds exhibit significant anti-AChE activity, which may correlate with cognitive enhancement properties .
- Safety and Efficacy : The safety profile of similar compounds has been assessed in various preclinical models, indicating low toxicity and favorable pharmacokinetics, which supports further development for therapeutic use .
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(3-phenylbutyl)piperidin-4-amine |
InChI |
InChI=1S/C15H24N2/c1-13(14-5-3-2-4-6-14)7-10-17-11-8-15(16)9-12-17/h2-6,13,15H,7-12,16H2,1H3 |
InChI Key |
PBJOAGQOLQDDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCC(CC1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















